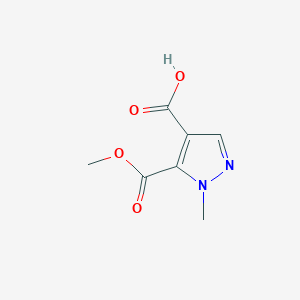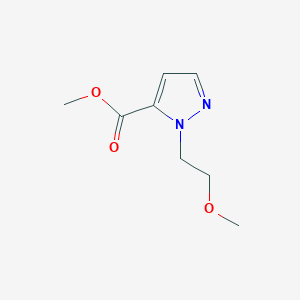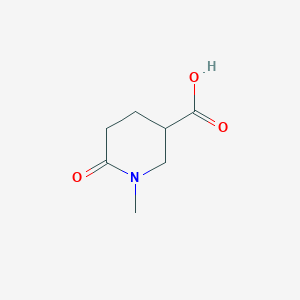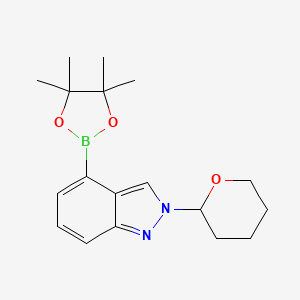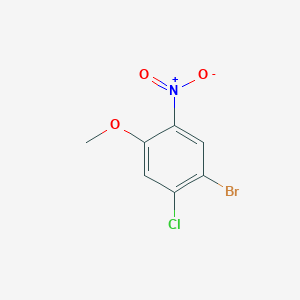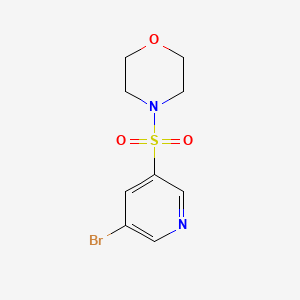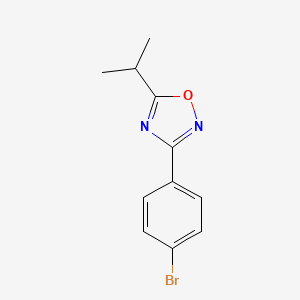
5-(2-Aminoethyl)-2-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Aminoethyl)-2-hydroxybenzoic acid, also known as 5-Aminosalicylic acid (5-ASA), is a derivative of salicylic acid and is a commonly used drug in the treatment of inflammatory bowel disease (IBD). 5-ASA has been used for over 40 years in the management of IBD and is one of the most widely used drugs for this condition. 5-ASA is an important component of IBD therapy and has been shown to be effective in reducing the symptoms of IBD. In addition, 5-ASA has been studied in the treatment of other gastrointestinal diseases, such as ulcerative colitis, Crohn's disease, and irritable bowel syndrome.
Applications De Recherche Scientifique
Synthesis of Borinic Acid Derivatives
Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The compound “5-(2-Aminoethyl)-2-hydroxybenzoic acid” could potentially be used in the synthesis of these borinic acid derivatives .
Catalyst in Regioselective Functionalization
Borinic acids, which could be synthesized from “5-(2-Aminoethyl)-2-hydroxybenzoic acid”, have been used to catalyze regioselective functionalization of diols, carbohydrates, or epoxide ring opening reactions .
Bioactive Compounds
Borinic acids have also been studied for their bioactive properties . Therefore, “5-(2-Aminoethyl)-2-hydroxybenzoic acid” could potentially be used in the development of new bioactive compounds.
Fabrication of Nanocellulose Aerogels
The compound “5-(2-Aminoethyl)-2-hydroxybenzoic acid” could potentially be used in the fabrication of nanocellulose aerogels . These aerogels could be used in various applications, including CO2 capture .
5. Interaction with Biological Systems and Biomolecules The compound “5-(2-Aminoethyl)-2-hydroxybenzoic acid” could potentially be used in the development of materials for interaction with biological systems and biomolecules . This could include applications in catalysis, separation, sensor design, nano-science, or drug delivery .
Development of Materials for Imaging
Organoboron compounds, such as those that could be synthesized from “5-(2-Aminoethyl)-2-hydroxybenzoic acid”, have been used in various fields including imaging . Therefore, this compound could potentially be used in the development of new imaging materials.
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on its structural similarity to serotonin , it may interact with its targets in a similar manner. Serotonin, or 5-hydroxytryptamine, is a monoamine neurotransmitter that plays a complex role in various functions, including mood, cognition, reward, learning, memory, and numerous physiological processes .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, are known to affect a wide range of biochemical pathways . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Pharmacokinetics
For instance, the presence of an aminoethyl group in a compound can influence its pharmacokinetics .
Result of Action
It’s worth noting that the breakdown product of serotonin, a compound with a similar structure, is 5-hydroxyindoleacetic acid (5-hiaa), which is excreted in the urine . Serotonin and 5-HIAA are sometimes produced in excess amounts by certain tumors or cancers .
Action Environment
It’s worth noting that the action of many compounds can be influenced by factors such as ph, temperature, and the presence of other substances in the environment .
Propriétés
IUPAC Name |
5-(2-aminoethyl)-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-4-3-6-1-2-8(11)7(5-6)9(12)13/h1-2,5,11H,3-4,10H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHVULDKNLJNRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649676 |
Source


|
| Record name | 5-(2-Aminoethyl)-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Aminoethyl)-2-hydroxybenzoic acid | |
CAS RN |
4900-26-9 |
Source


|
| Record name | 5-(2-Aminoethyl)-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4900-26-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one](/img/structure/B1294025.png)
![{1-[(Tert-butoxycarbonyl)amino]cyclobutyl}-methyl tert-butyl carbonate](/img/structure/B1294026.png)
![5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1294027.png)

